Proline hydrochloride, L-

Description

BenchChem offers high-quality Proline hydrochloride, L- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proline hydrochloride, L- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

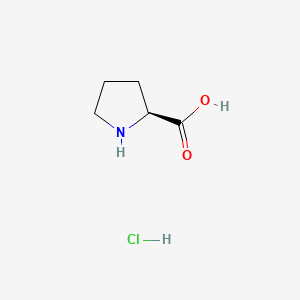

(2S)-pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGFTQCWTTYZKO-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228375 | |

| Record name | Proline hydrochloride, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7776-34-3 | |

| Record name | L-Proline, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proline hydrochloride, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-proline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINE HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWT036T5RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Proline Hydrochloride

Introduction: The Unique Role of L-Proline and its Hydrochloride Salt in Science

L-Proline, a proteinogenic amino acid, holds a unique position among its peers due to its secondary amine integrated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity, profoundly influencing the three-dimensional architecture of peptides and proteins. In the realms of drug development and organic synthesis, L-proline and its derivatives are invaluable chiral building blocks and organocatalysts.[1] The hydrochloride salt of L-proline (L-Proline HCl) enhances the compound's stability and solubility in aqueous media, making it a preferred form for a multitude of applications, from peptide synthesis to its use as a high-purity analytical standard.[2] This guide provides a comprehensive exploration of the core physicochemical properties of L-Proline hydrochloride, offering both foundational data and the experimental context for its determination, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of L-Proline hydrochloride is fundamental to its effective application. These properties dictate its behavior in various solvents, its stability under different conditions, and its interactions with other molecules.

Molecular Structure and Identity

L-Proline hydrochloride is the hydrochloride salt of the naturally occurring L-isomer of proline. The protonation of the secondary amine in the pyrrolidine ring by hydrochloric acid results in the formation of the salt.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO₂ | [3] |

| Molecular Weight | 151.59 g/mol | [3] |

| IUPAC Name | (2S)-pyrrolidine-2-carboxylic acid;hydrochloride | [3] |

| CAS Number | 7776-34-3 | [3] |

| Appearance | White crystalline powder | [4] |

Thermal and Physical Properties

The thermal and physical properties of L-Proline hydrochloride are critical for its handling, storage, and application in various experimental setups.

Melting Point

A definitive melting point for L-Proline hydrochloride is not consistently reported in the literature. However, the melting point of the parent compound, L-Proline, is approximately 220-222 °C with decomposition.[1][4][5] The hydrochloride salt is expected to have a different melting point due to the change in its crystal lattice energy. For reference, related proline ester hydrochlorides, such as L-proline methyl ester hydrochloride, exhibit melting points in the range of 69-75°C.[6][7]

Solubility

L-Proline hydrochloride exhibits high solubility in water and other polar solvents, a key advantage for its use in aqueous-based reactions and formulations.[3] The ionic nature of the hydrochloride salt significantly enhances its solubility compared to the zwitterionic L-proline.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | Highly soluble; 162.3 g/100 mL (for L-Proline) | 25 | [4][5] |

| Methanol | Soluble | Not specified | [8] |

| Ethanol | Moderately soluble; 1.55 g/100 mL (for L-Proline) | 35 | [5] |

Acidity (pKa)

The pKa values of L-Proline are crucial for understanding its ionization state at different pH values. The presence of the carboxylic acid and the secondary amine functionalities gives it two distinct pKa values. For L-Proline, these are:

In L-Proline hydrochloride, the secondary amine is protonated. The relevant equilibrium in an aqueous solution would be the deprotonation of the carboxylic acid group. The pKa of the carboxylic acid in the hydrochloride salt is expected to be similar to that of the parent amino acid.

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of L-Proline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of L-Proline hydrochloride. The chemical shifts are sensitive to the solvent and the pH of the solution.

¹H NMR (in D₂O): The proton NMR spectrum of L-Proline hydrochloride in D₂O would show characteristic signals for the protons on the pyrrolidine ring and the α-carbon. Based on data for L-proline at acidic pH, the expected chemical shifts are:

-

α-H: ~4.1-4.3 ppm (triplet)

-

δ-CH₂: ~3.3-3.5 ppm (multiplet)

-

β-CH₂ and γ-CH₂: ~2.0-2.4 ppm (multiplets)

¹³C NMR (in D₂O): The carbon NMR spectrum provides information about the carbon framework. Expected chemical shifts for L-Proline hydrochloride are:

-

C=O (carboxyl): ~175-177 ppm

-

Cα: ~61-63 ppm

-

Cδ: ~46-48 ppm

-

Cβ: ~29-31 ppm

-

Cγ: ~24-26 ppm

Infrared (IR) Spectroscopy

The IR spectrum of L-Proline hydrochloride displays characteristic absorption bands corresponding to its functional groups. The protonation of the amine group and the presence of the carboxylic acid will be evident in the spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400-2400 | O-H stretch (carboxylic acid) and N⁺-H stretch (ammonium) |

| ~1730-1700 | C=O stretch (carboxylic acid) |

| ~1600-1500 | N-H bend (secondary amine salt) |

| ~1450 | CH₂ scissoring |

| ~1200-1000 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry of L-Proline hydrochloride would typically be performed using a soft ionization technique like Electrospray Ionization (ESI). The expected molecular ion would correspond to the protonated L-Proline molecule [M+H]⁺ at m/z 116.1. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da) leading to a prominent fragment at m/z 71.1.

Experimental Methodologies: A Practical Guide

This section provides step-by-step protocols for the determination of the key physicochemical properties of L-Proline hydrochloride.

Diagram of Experimental Workflow

Caption: Workflow for the synthesis, purification, and physicochemical characterization of L-Proline hydrochloride.

Melting Point Determination

Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry L-Proline hydrochloride.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute.[10]

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂.

Solubility Determination (Gravimetric Method)

Principle: A saturated solution is prepared at a specific temperature, and a known volume of the solution is evaporated to dryness to determine the mass of the dissolved solute.[11][12]

Protocol:

-

Solution Preparation: Add an excess of L-Proline hydrochloride to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, temperature-equilibrated pipette.

-

Weighing: Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporation: Evaporate the solvent in a drying oven at a temperature below the decomposition point of L-Proline hydrochloride until a constant weight of the dried solid is achieved.

-

Calculation: The solubility is calculated as the mass of the dried solid per volume of the solvent.

pKa Determination (Potentiometric Titration)

Principle: The pKa values are determined by titrating a solution of the amino acid hydrochloride with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Protocol:

-

Solution Preparation: Prepare a standard solution of L-Proline hydrochloride of known concentration (e.g., 0.1 M) in deionized water.

-

Titration Setup: Place a known volume of the L-Proline hydrochloride solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH electrode in the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa value for the carboxylic acid will be the pH at the point where half of the first equivalent of NaOH has been added.

NMR Sample Preparation

Principle: The sample is dissolved in a deuterated solvent to avoid interference from solvent protons in the ¹H NMR spectrum.

Protocol:

-

Sample Weighing: Weigh approximately 5-10 mg of L-Proline hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry vial.[13][14]

-

Transfer: Transfer the solution to a 5 mm NMR tube.[15]

-

Filtration (if necessary): If the solution is not clear, filter it through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any suspended particles.[16]

FTIR Sample Preparation (KBr Pellet Method)

Principle: The sample is finely ground and dispersed in a dry, IR-transparent matrix (potassium bromide) and pressed into a thin, transparent pellet.[2]

Protocol:

-

Grinding: Grind 1-2 mg of L-Proline hydrochloride with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.[17]

-

Pellet Pressing: Place the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[18]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry Sample Preparation (ESI)

Principle: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via electrospray ionization.

Protocol:

-

Solution Preparation: Prepare a dilute solution of L-Proline hydrochloride (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI-MS, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The solution is then directly infused into the mass spectrometer's ESI source at a constant flow rate.

Conclusion: A Foundation for Application

The physicochemical properties of L-Proline hydrochloride—its molecular structure, thermal behavior, solubility, acidity, and spectroscopic characteristics—collectively define its utility in scientific research and development. This guide has provided a detailed overview of these properties and the experimental methodologies for their determination. A thorough grasp of this foundational knowledge is paramount for any scientist or researcher aiming to leverage the unique attributes of this important molecule in their work, from designing novel synthetic routes to developing new therapeutic agents.

References

-

Smolecule. (n.d.). Buy L-Proline hydrochloride | 7776-34-3. Retrieved from Smolecule.[2]

-

BenchChem. (n.d.). Proline hydrochloride, L- | 7776-34-3. Retrieved from BenchChem.[19]

-

Smolecule. (n.d.). Buy L-Proline hydrochloride | 7776-34-3. Retrieved from Smolecule.[3]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu.[17]

-

International Journal of Scientific & Engineering Research. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. 12(2).[18]

-

International Journal of Scientific and Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from IJSAR.[20]

-

Sigma-Aldrich. (n.d.). L-Proline methyl ester 98 2133-40-6. Retrieved from Sigma-Aldrich.[6]

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). L-Proline Methyl Ester Hydrochloride | 2133-40-6. Retrieved from Tokyo Chemical Industry.[7]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Pellet Press Die Sets.[21]

-

The Merck Index Online. (n.d.). Proline. Retrieved from The Merck Index Online.[5]

-

Chemsrc. (n.d.). L-Proline hydrochloride | CAS#:7776-34-3. Retrieved from Chemsrc.[22]

-

ChemBK. (n.d.). L(-)-Proline. Retrieved from ChemBK.[23]

-

SoleChem Europe. (2025). L-Proline. Retrieved from SoleChem Europe.[4]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved from The Royal Society of Chemistry.[24]

-

SID. (n.d.). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Retrieved from SID.[25]

-

University of Alberta. (n.d.). Sample Preparation. Retrieved from University of Alberta.[16]

-

BMRB. (n.d.). bmse000047 L-Proline at BMRB. Retrieved from BMRB.[26]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from Iowa State University.[14]

-

PharmaInfo. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from PharmaInfo.[11]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from University College London.[15]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary.

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from Iowa State University.[14]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. Retrieved from ResearchGate.[27]

-

Parkland School District. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from Parkland School District.[28]

-

ResearchGate. (n.d.). FTIR spectra - L-proline, (b) trans-4-hydroxy. Retrieved from ResearchGate.[29]

-

Journal of the American Chemical Society. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. 128(36), 11814–11826.[30]

-

Quora. (2019). Is proline water soluble?. Retrieved from Quora.[31]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from National Journal of Pharmaceutical Sciences.[12]

-

International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. 1(1), 58-60.[32]

-

MedChemExpress. (n.d.). L-Proline. Retrieved from MedChemExpress.[33]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com.[34]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from thinkSRS.com.[10]

-

ResearchGate. (n.d.). FT-IR spectra of L-proline, H3PW12O40 and [ProH]3PW12O40 Fig.2 shows.... Retrieved from ResearchGate.[35]

-

Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from Course Hero.[9]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162). Retrieved from Human Metabolome Database.[36]

-

ChemicalBook. (n.d.). D-Proline(344-25-2) 1H NMR spectrum. Retrieved from ChemicalBook.[37]

-

BenchChem. (n.d.). Proline hydrochloride, L- | 7776-34-3. Retrieved from BenchChem.[19]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. Retrieved from ResearchGate.[8]

-

ResearchGate. (n.d.). Solubility of amino acids and diglycine in aqueous–alkanol solutions. Retrieved from ResearchGate.[38]

-

FooDB. (2010). Showing Compound L-Proline (FDB000570). Retrieved from FooDB.[39]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from DigitalCommons@URI.[40]

-

Guidechem. (n.d.). L-Proline 147-85-3 wiki. Retrieved from Guidechem.[41]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0004827). Retrieved from Human Metabolome Database.

Sources

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 3. Buy L-Proline hydrochloride | 7776-34-3 [smolecule.com]

- 4. solechem.eu [solechem.eu]

- 5. Proline [drugfuture.com]

- 6. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. L-Proline Methyl Ester Hydrochloride | 2133-40-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. davjalandhar.com [davjalandhar.com]

- 10. thinksrs.com [thinksrs.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. depts.washington.edu [depts.washington.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Sample Preparation [nmr.chem.ualberta.ca]

- 17. shimadzu.com [shimadzu.com]

- 18. scienceijsar.com [scienceijsar.com]

- 19. Proline hydrochloride, L- | 7776-34-3 | Benchchem [benchchem.com]

- 20. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 21. pelletpressdiesets.com [pelletpressdiesets.com]

- 22. L-Proline hydrochloride | CAS#:7776-34-3 | Chemsrc [chemsrc.com]

- 23. chembk.com [chembk.com]

- 24. rsc.org [rsc.org]

- 25. sid.ir [sid.ir]

- 26. bmse000047 L-Proline at BMRB [bmrb.io]

- 27. researchgate.net [researchgate.net]

- 28. cdn.juniata.edu [cdn.juniata.edu]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. quora.com [quora.com]

- 32. pharmacyjournal.info [pharmacyjournal.info]

- 33. file.medchemexpress.com [file.medchemexpress.com]

- 34. thinksrs.com [thinksrs.com]

- 35. researchgate.net [researchgate.net]

- 36. hmdb.ca [hmdb.ca]

- 37. D-Proline(344-25-2) 1H NMR spectrum [chemicalbook.com]

- 38. researchgate.net [researchgate.net]

- 39. Showing Compound L-Proline (FDB000570) - FooDB [foodb.ca]

- 40. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 41. Page loading... [guidechem.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of L-Proline Hydrochloride

Introduction: The Unique Stature of L-Proline and its Hydrochloride Salt

Among the canonical proteinogenic amino acids, L-Proline holds a unique position. Its structure, featuring a secondary amine incorporated into a five-membered pyrrolidine ring, imposes significant conformational constraints that are fundamental to protein architecture, folding, and stability.[1][2][3] L-Proline hydrochloride (C₅H₁₀ClNO₂), the hydrochloride salt of L-proline, is a stable, highly water-soluble crystalline solid that serves as a critical reagent in peptide synthesis, organocatalysis, and as an analytical standard.[1][4] This guide provides an in-depth exploration of the molecular structure, stereochemistry, and analytical characterization of L-Proline hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Elucidation of the Core Molecular Structure

The fundamental structure of L-Proline hydrochloride arises from the acid-base reaction between the secondary amine of the L-proline ring and hydrochloric acid.[4] Unlike free L-proline, which exists predominantly as a zwitterion in neutral solution, the hydrochloride salt features a protonated secondary amine (an ammonium cation) and a non-ionized carboxylic acid group.[5][6] This cationic nature is balanced by an ionic interaction with the chloride anion (Cl⁻).[1] This structural arrangement is pivotal, as it enhances solubility in aqueous media and modifies the electronic environment of the molecule, which is observable through spectroscopic methods.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-pyrrolidine-2-carboxylic acid;hydrochloride.[1][7]

Part 3: Physicochemical Properties

The hydrochloride salt form imparts distinct physical and chemical properties compared to the free amino acid. Its high purity and well-defined characteristics make it an excellent analytical standard. [1][4]

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 7776-34-3 | ,[1],[4],[8] |

| Molecular Formula | C₅H₁₀ClNO₂ | ,[1],[8] [7] |

| Molecular Weight | 151.59 g/mol | ,[1],[4] [7] |

| Appearance | White crystalline powder or crystals | [1] |

| Solubility | High solubility in water. Soluble in methanol. | ,[1],[4] [9] |

| IUPAC Name | (2S)-pyrrolidine-2-carboxylic acid;hydrochloride | ,[1] [7] |

| Boiling Point | ~252.2 °C at 760 mmHg | ,[1] [8] |

| Melting Point | Not extensively documented for the pure salt. Derivatives like L-proline methyl ester hydrochloride melt in the range of 69-78°C. |,[1],[10],[11] [12]|

Part 4: Analytical Characterization Workflows

Definitive structural confirmation and purity assessment of L-Proline hydrochloride rely on a combination of spectroscopic and analytical techniques. The choice of method is dictated by the information required, from basic structural verification to unambiguous 3D conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the primary technique for confirming molecular structure and assessing purity in solution. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, providing a detailed molecular fingerprint. For L-Proline hydrochloride, protonation of the nitrogen deshields adjacent nuclei, causing them to resonate at a higher frequency (downfield) compared to the zwitterionic form.

-

Key Observables:

-

Experimental Protocol: ¹H NMR Analysis

-

Preparation: Accurately weigh 5-10 mg of L-Proline hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.

-

Standard: Add a small amount of an internal standard (e.g., TMS or TMSP) if precise quantification is required.

-

Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters for a 1D proton experiment are generally sufficient.

-

Processing: Fourier transform the raw data, followed by phase and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and compare chemical shifts to reference spectra to confirm identity and assess purity.

-

X-ray Crystallography

-

Expertise & Causality: While NMR provides structural information in solution, single-crystal X-ray crystallography offers unambiguous, high-resolution proof of the three-dimensional structure in the solid state. [4]This technique is unparalleled for resolving the precise bond lengths, bond angles, conformational pucker of the ring, and the hydrogen-bonding network between the protonated amine, the chloride ion, and adjacent molecules. [4]It provides the definitive evidence of the absolute (S) configuration.

Polarimetry

-

Expertise & Causality: As a chiral molecule, L-Proline hydrochloride rotates the plane of polarized light. Polarimetry is a rapid and cost-effective technique to confirm the enantiomeric identity and assess enantiomeric purity. The specific rotation, [α], is a characteristic physical constant.

-

Key Observables: A positive sign of rotation confirms the presence of the L-enantiomer. While values for the hydrochloride salt itself are not consistently reported across simple databases, its derivatives are well-characterized. For instance, L-proline methyl ester hydrochloride has a specific rotation [α] of approximately -30° to -33° (c=1, H₂O). [10]It is critical to report the solvent, concentration, temperature, and wavelength (typically the sodium D-line, 589 nm) as all affect the measured value.

Part 5: Synthesis and Handling

-

Synthesis: The most common and straightforward method for preparing L-Proline hydrochloride is through the direct acidification of L-proline. [4]This acid-base neutralization reaction is efficient and high-yielding. [1]

-

Experimental Protocol: Direct Acidification Synthesis

-

Dissolution: Dissolve a known molar quantity of L-proline in deionized water or a suitable alcohol (e.g., ethanol) with gentle warming if necessary.

-

Acidification: Cool the solution in an ice bath. Slowly add one molar equivalent of concentrated hydrochloric acid dropwise while stirring. Monitor the exothermic reaction to maintain a low temperature.

-

Crystallization: Concentrate the resulting solution under reduced pressure to induce crystallization. Alternatively, an anti-solvent such as diethyl ether can be added to precipitate the product. [4] 4. Isolation: Collect the resulting white crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold anti-solvent (e.g., diethyl ether) and dry them under vacuum to remove residual solvents. The expected yield is typically >95%. [4]

-

-

Handling and Storage: L-Proline hydrochloride is stable but can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere, to prevent moisture absorption. [4]

Conclusion

L-Proline hydrochloride is more than just a salt of an amino acid; it is a compound whose precise molecular architecture and complex stereodynamics are central to its utility in advanced chemical and biological applications. The protonated pyrrolidine ring not only enhances its physical properties but also provides a stable, well-characterized building block for complex molecular design. A thorough understanding of its conformational equilibria—the ring pucker and potential for cis-trans isomerization—is essential for professionals in drug development and peptide chemistry. The application of robust analytical techniques like NMR and X-ray crystallography is not merely for identification but is a crucial, self-validating step to ensure the structural and stereochemical integrity required for high-level scientific research.

References

-

Chemsrc. (2025). L-Proline hydrochloride | CAS#:7776-34-3. Retrieved from [Link]

-

Falceto, A., et al. (2014). Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. The Journal of Physical Chemistry A, 118(9), 1748-58. Retrieved from [Link]

-

Verma, D., & Ramachandran, S. (2020). Conformational landscape of substituted prolines. Biopolymers, 111(4), e23354. Retrieved from [Link]

-

Vasile, F., et al. (2023). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 122(12), 2351-2364. Retrieved from [Link]

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466-76. Retrieved from [Link]

-

PubChem. (n.d.). Proline hydrochloride, L-. Retrieved from [Link]

-

DeTar, D. F., & Luthra, N. P. (1977). Conformations of proline. Journal of the American Chemical Society, 99(4), 1232-1244. Retrieved from [Link]

-

PubChem. (n.d.). L-Proline. Retrieved from [Link]

- Google Patents. (2015). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.

-

ResearchGate. (2018). One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Proline hydrochloride, L-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester. Retrieved from [Link]

-

ResearchGate. (2016). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. Retrieved from [Link]

-

Tanner, J. J. (2012). Proline: Mother Nature's cryoprotectant applied to protein crystallography. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 68(Pt 7), 787–791. Retrieved from [Link]

-

Englert, U., et al. (2018). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E, Crystallographic Communications, 74(Pt 8), 1105–1108. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000047 L-Proline. Retrieved from [Link]

-

iChemical. (n.d.). L-Proline methyl ester hydrochloride, CAS No. 2133-40-6. Retrieved from [Link]

-

Scilit. (n.d.). A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L‐proline at different pH. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction images from loops containing proline (Pro) and either.... Retrieved from [Link]

-

Li, G., et al. (2011). pH-dependent chirality of L-proline studied by Raman optical activity and density functional theory calculation. The Journal of Physical Chemistry A, 115(8), 1748-58. Retrieved from [Link]

-

Nugrahani, I., & Ibrahim, S. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(4), 57-63. Retrieved from [Link]

Sources

- 1. Buy L-Proline hydrochloride | 7776-34-3 [smolecule.com]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proline hydrochloride, L- | 7776-34-3 | Benchchem [benchchem.com]

- 5. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-dependent chirality of L-proline studied by Raman optical activity and density functional theory calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proline hydrochloride, L- | C5H10ClNO2 | CID 10285808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Proline hydrochloride | CAS#:7776-34-3 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Proline Methyl Ester Hydrochloride | 2133-40-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. L-Proline methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. L -Proline methyl ester 98 2133-40-6 [sigmaaldrich.com]

Whitepaper: A Validated Approach to the Synthesis and Purification of L-Proline Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Abstract

L-Proline, a unique secondary amino acid, is a cornerstone in modern pharmaceutical development, serving as a critical chiral building block and organocatalyst.[1] For its practical application in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), it is often converted to its hydrochloride salt.[1][2] This salt form offers enhanced stability, improved handling characteristics, and predictable solubility. This guide presents a comprehensive, field-proven methodology for the synthesis of L-Proline hydrochloride from L-Proline via direct acid-base neutralization. It further details a robust purification protocol based on recrystallization to achieve high purity suitable for cGMP applications. The protocols are designed as self-validating systems, explaining the scientific rationale behind each step to ensure reproducibility and scalability.

Introduction: The Strategic Importance of L-Proline Hydrochloride

L-Proline's rigid pyrrolidine ring structure imparts significant conformational constraints within peptide backbones, making it a pivotal component in designing peptides and peptidomimetics with specific secondary structures.[1] In its zwitterionic form, however, L-Proline can present handling and solubility challenges in various organic solvents used in synthesis.

The conversion to L-Proline hydrochloride (C₅H₁₀ClNO₂) serves two primary purposes:

-

Masking Basicity: The protonation of the secondary amine blocks its nucleophilicity, preventing unwanted side reactions during subsequent coupling steps.

-

Improving Physicochemical Properties: The salt form is typically a stable, non-hygroscopic, free-flowing crystalline solid, which is far more amenable to accurate weighing and dissolution than the parent amino acid.[2]

This guide provides a direct and efficient pathway to synthesize and purify this critical reagent.

Synthesis via Direct Neutralization

The most direct and atom-economical method for preparing L-Proline hydrochloride is the neutralization reaction between L-Proline and hydrochloric acid.[1][2] The reaction mechanism involves the protonation of the secondary amine nitrogen within the pyrrolidine ring by a proton from HCl, forming an ammonium cation with a chloride counter-ion.

Principle of the Reaction

The lone pair of electrons on the nitrogen atom of L-Proline's secondary amine acts as a Lewis base, accepting a proton from hydrochloric acid. This acid-base reaction is typically rapid and exothermic. The choice of solvent is critical; it must solubilize the L-Proline starting material to ensure a homogenous reaction medium while also facilitating the eventual precipitation of the product salt. Alcohols, such as ethanol or methanol, are excellent choices due to L-Proline's appreciable solubility in them.[3][4][5]

Experimental Protocol: Synthesis

This protocol is designed for a laboratory scale and can be scaled linearly with appropriate engineering controls for heat dissipation.

Table 1: Materials and Reagents for Synthesis

| Reagent/Material | Grade | Supplier Example | Notes |

| L-Proline | >99% | Sigma-Aldrich | Ensure it is dry before use. |

| Hydrochloric Acid (HCl) | 37% (w/w), ACS Reagent | Fisher Scientific | Concentrated, fuming hydrochloric acid. |

| Ethanol (EtOH) | Anhydrous, >99.5% | VWR | The solvent for the reaction. |

| Nitrogen Gas (N₂) | High Purity | Airgas | To provide an inert atmosphere. |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve L-Proline (e.g., 11.5 g, 0.1 mol) in anhydrous ethanol (100 mL). Stir until all solids are dissolved. The process can be gently warmed to 30-40°C to aid dissolution.

-

Inert Atmosphere: Purge the flask with nitrogen gas. This is crucial to prevent the absorption of atmospheric moisture, which can interfere with the crystallization process later.[1]

-

Acidification: Cool the solution in an ice bath to 0-5°C. This is a critical step to manage the exothermic nature of the neutralization reaction.

-

HCl Addition: While vigorously stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid (e.g., 8.3 mL of 37% HCl, ~0.1 mol) dropwise via a dropping funnel. Causality: A slow, controlled addition prevents localized overheating, which could lead to impurity formation. The product will begin to precipitate as a white solid as the solution becomes saturated.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours to ensure complete protonation and salt formation.[1]

-

Isolation of Crude Product: The resulting white slurry contains the crude L-Proline hydrochloride. The solid can be collected at this stage or, for a higher initial yield, an anti-solvent can be added as described in the purification section.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude L-Proline hydrochloride.

Purification by Recrystallization

Purification is essential to remove any unreacted L-Proline, excess HCl, and solvent-related impurities. Recrystallization is the gold standard for this process, leveraging the temperature-dependent solubility of L-Proline hydrochloride.

Principle of Recrystallization

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at reduced temperatures. For L-Proline hydrochloride, a mixed solvent system, often an alcohol (in which it is soluble) and a non-polar "anti-solvent" (in which it is insoluble), provides excellent control over crystal growth and purity.[1] Adding an anti-solvent like diethyl ether to an ethanolic solution of the product dramatically reduces its solubility, forcing the pure salt to crystallize out while impurities remain in the mother liquor.

Experimental Protocol: Purification

Table 2: Materials and Reagents for Purification

| Reagent/Material | Grade | Supplier Example | Notes |

| Crude L-Proline HCl | - | From Synthesis Step | The input material. |

| Ethanol (EtOH) | Anhydrous, >99.5% | VWR | Primary solvent. |

| Diethyl Ether (Et₂O) | Anhydrous, ACS Grade | Sigma-Aldrich | Anti-solvent. |

| Activated Charcoal | Decolorizing Grade | - | Optional, for removing colored impurities. |

Step-by-Step Procedure:

-

Dissolution: Transfer the crude product slurry (or the filtered crude solid) to a clean flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat gently (to ~50-60°C) to facilitate dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and heat for 10-15 minutes. Filter the hot solution through a pad of Celite to remove the charcoal.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath. To maximize recovery, slowly add anhydrous diethyl ether (typically 2-3 volumes relative to the ethanol) with stirring. A voluminous white precipitate of pure L-Proline hydrochloride will form. Causality: Slow cooling promotes the formation of larger, purer crystals. The rapid addition of an anti-solvent induces precipitation.[1]

-

Maturation: Allow the slurry to stand in the cold (0-4°C) for at least 1-2 hours to allow crystallization to complete.

-

Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. The final product should be a fine, white crystalline powder with a purity of >98%.

Purification Workflow Diagram

Caption: Workflow for the purification of L-Proline hydrochloride.

Characterization and Quality Control

To validate the synthesis and purification, the final product should be characterized to confirm its identity and purity.

Table 3: Analytical Methods for Product Validation

| Analysis | Expected Result | Rationale |

| Melting Point | 155-159°C | A sharp melting range indicates high purity. |

| ¹H NMR | Spectrum consistent with structure | Confirms the chemical identity and structural integrity. Key shifts include the α-proton around δ 4.2–4.4 ppm.[1] |

| Elemental Analysis | %Cl should be ~23.39% | Confirms the correct formation of the hydrochloride salt in the proper 1:1 stoichiometry.[1] |

| Purity (HPLC) | >98% | Quantifies the purity and detects any minor organic impurities. |

Conclusion

The direct neutralization of L-Proline with hydrochloric acid, followed by a carefully controlled recrystallization using an alcohol/ether solvent system, is a highly efficient and scalable method for producing high-purity L-Proline hydrochloride. By understanding the chemical principles behind each step—from managing the exothermic reaction to leveraging solubility differentials—researchers and drug development professionals can reliably produce this essential building block for advanced pharmaceutical synthesis. This guide provides a robust framework for achieving consistent, high-quality results.

References

L-Proline Hydrochloride: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of L-Proline hydrochloride (CAS No. 7776-34-3), a pivotal reagent in various scientific domains. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, critical safety data, and practical applications, ensuring a thorough understanding grounded in established scientific principles.

Introduction: The Unique Role of L-Proline Hydrochloride

L-Proline hydrochloride is the hydrochloride salt of L-proline, a proteinogenic amino acid distinguished by its secondary amine integrated into a pyrrolidine ring.[1] This cyclic structure imparts significant conformational rigidity, a property that underpins its utility not only as a fundamental building block in peptides and proteins but also as a highly effective organocatalyst in asymmetric synthesis.[2] The hydrochloride form enhances its stability and solubility, making it a preferred choice in many laboratory settings. This guide will delve into the technical specifications and safety protocols essential for its effective and safe utilization.

Physicochemical Properties: A Data-Driven Overview

A precise understanding of a compound's physical and chemical characteristics is paramount for its successful application in research and development. L-Proline hydrochloride presents as a white crystalline powder.[1] Key quantitative data are summarized below for clarity and ease of reference.

| Property | Value | Source(s) |

| CAS Number | 7776-34-3 | [1][3][4][5] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1][4] |

| Molecular Weight | 151.59 g/mol | [1][3][4] |

| Appearance | White crystalline powder | [1] |

| Storage Temperature | 2-8°C |

The protonation of the secondary amine by hydrochloric acid to form the salt significantly influences its properties compared to the free amino acid, particularly its behavior in solution.

Safety Data Sheet (SDS) Analysis: A Protocol for Safe Handling

Adherence to safety protocols is non-negotiable in a laboratory setting. The following sections provide a detailed breakdown of the safety information for L-Proline hydrochloride, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Identification

L-Proline hydrochloride is classified under GHS with the following hazards:

Precautionary Statements & First Aid

A proactive approach to safety involves understanding and implementing precautionary measures. The logical flow of these measures, from prevention to emergency response, is critical.

Caption: GHS Safety Protocol Flowchart for L-Proline Hydrochloride.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling: Handle in a well-ventilated area.[6] Avoid the formation of dust and aerosols.[6] Standard laboratory hygiene practices should be followed, including washing hands thoroughly after handling.[7]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage is at 2-8°C.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves. The choice of glove material should be based on chemical resistance and breakthrough time. A lab coat is mandatory.

-

Respiratory Protection: For operations generating dust, a NIOSH-approved N95 dust mask or equivalent is recommended.

Application in Asymmetric Organocatalysis: A Methodological Workflow

L-Proline and its derivatives are celebrated as "the simplest enzymes" for their ability to catalyze a wide range of stereoselective transformations.[2] A common application is the aldol reaction. Below is a representative workflow for an L-Proline hydrochloride-catalyzed asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes the reaction between a ketone and an aldehyde, catalyzed by L-Proline hydrochloride.

Step 1: Reagent Preparation

-

Dissolve L-Proline hydrochloride (e.g., 0.1 mmol) in a suitable solvent (e.g., DMSO or DMF) in a reaction vessel under an inert atmosphere.

Step 2: Addition of Reactants

-

Add the ketone (e.g., 1.0 mmol) to the catalyst solution.

-

Stir the mixture for a designated period (e.g., 15-30 minutes) at room temperature.

-

Add the aldehyde (e.g., 1.2 mmol) dropwise to the reaction mixture.

Step 3: Reaction Monitoring

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 4: Work-up and Quenching

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

Step 5: Purification and Analysis

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

Characterize the final product and determine the enantiomeric excess using chiral HPLC or NMR spectroscopy.

Caption: Workflow for an L-Proline Hydrochloride-Catalyzed Aldol Reaction.

Conclusion

L-Proline hydrochloride is a versatile and powerful tool in the arsenal of chemists and drug development professionals. Its unique structural features make it an invaluable catalyst for creating chiral molecules with high stereoselectivity. However, its effective use is predicated on a comprehensive understanding of its properties and a strict adherence to safety protocols. This guide provides the foundational knowledge required to handle and utilize L-Proline hydrochloride safely and effectively, fostering both innovation and a culture of safety in the laboratory.

References

-

L-PROLINE FOR BIOCHEMISTRTY. Loba Chemie. [Link]

-

L-Proline hydrochloride | CAS#:7776-34-3. Chemsrc. [Link]

-

L-Proline (MSDS). Cellseco. [Link]

-

L-Proline hydrochloride solution 100 mM amino acid in 0.1 M HCl, analytical standard 7776-34-3. Millipore Sigma. [Link]

-

Safety Data Sheet L-Proline. metasci. [Link]

-

L-Proline hydrochloride solution. SLS. [Link]

-

L-proline - Safety Data Sheet. Millipore Sigma. [Link]

Sources

- 1. Buy L-Proline hydrochloride | 7776-34-3 [smolecule.com]

- 2. Proline hydrochloride, L- | 7776-34-3 | Benchchem [benchchem.com]

- 3. L -Proline hydrochloride amino acid 100mM 0.1 M HCl, analytical standard 7776-34-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. L-Proline hydrochloride | CAS#:7776-34-3 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

A Senior Application Scientist's Guide to L-Proline vs. L-Proline Hydrochloride: Key In Situ Differences for Researchers

Abstract

L-Proline, a unique secondary amino acid, is a cornerstone of contemporary chemical and biological research, pivotal in catalysis, protein engineering, and cell culture. However, a seemingly minor modification—its hydrochloride salt form (L-Proline HCl)—introduces significant, often overlooked, differences in its in situ behavior. This guide provides a detailed technical analysis of the fundamental distinctions between L-Proline and its hydrochloride salt. We will dissect the impact of these differences on experimental design and execution, offering field-proven insights to guide researchers in making informed decisions for their specific applications. This document moves beyond a simple cataloging of properties to explain the causal relationships between chemical form and experimental outcome, ensuring a self-validating approach to protocol development.

Foundational Chemistry: More Than Just an Acid Group

At its core, the difference between L-Proline and L-Proline hydrochloride is the presence of a protonated amine and a chloride counter-ion. This seemingly simple addition has profound implications for the molecule's behavior in solution.

-

L-Proline (C₅H₉NO₂): In its free, or zwitterionic, form, L-Proline exists with a deprotonated carboxylic acid group and a protonated secondary amine.[1][2] This structure imparts a specific set of physicochemical properties.

-

L-Proline Hydrochloride (C₅H₉NO₂·HCl): This is the salt form where the secondary amine of the pyrrolidine ring is protonated by hydrochloric acid, forming a prolinium cation and a chloride anion.[3] This seemingly subtle change dramatically alters the molecule's behavior in aqueous and organic media.

The equilibrium between these two forms is fundamentally a matter of pH. In an aqueous solution, L-Proline hydrochloride will dissociate, and the resulting prolinium ion will exist in equilibrium with the zwitterionic L-Proline. The Henderson-Hasselbalch equation governs this equilibrium, with the pKa of the secondary amine being the critical determinant.

Comparative Physicochemical Properties: An In Situ Perspective

The choice between L-Proline and L-Proline HCl for a given application is dictated by their differing behaviors in solution. The following table summarizes the key quantitative differences that directly impact experimental setup and outcomes.

| Property | L-Proline | L-Proline Hydrochloride | Causality and In Situ Implications |

| Molecular Formula | C₅H₉NO₂ | C₅H₁₀ClNO₂ | The addition of HCl increases the molecular weight.[3] |

| Molecular Weight | 115.13 g/mol [4] | 151.59 g/mol [3] | This must be accounted for when preparing solutions of a specific molarity. |

| Appearance | White crystalline powder | White crystalline powder | Both are physically similar solids. |

| Solubility in Water | Very high (1623 g/L at 25°C)[5] | High | Both are highly soluble in water due to their polar nature. L-Proline HCl's ionic character enhances its solubility.[3] |

| pH of Aqueous Solution (1%) | ~6.5 (Zwitterionic)[2] | 1.5 - 2.5 (Acidic)[3] | CRITICAL DIFFERENCE: L-Proline solutions are near-neutral, while L-Proline HCl solutions are strongly acidic. This is a primary determinant in choosing between the two. The acidic nature of L-Proline HCl can be beneficial in acid-catalyzed reactions but detrimental to pH-sensitive systems. |

| Stability | Stable under recommended storage conditions[4] | Stable, crystalline form contributes to stability[3] | Both forms are generally stable. However, the acidic nature of L-Proline HCl solutions can influence the stability of other components in a mixture. |

The Decisive Factor: pH and Its Ramifications

As highlighted in the table, the most significant in situ difference between L-Proline and its hydrochloride salt is the resulting pH of the solution. This is not a trivial distinction; it is the central factor that should guide a researcher's choice.

L-Proline: The Zwitterionic Workhorse

At physiological or near-neutral pH, L-Proline exists predominantly as a zwitterion.[6] This means the carboxylic acid group is deprotonated (COO⁻) and the secondary amine is protonated (NH₂⁺).[2] This dual ionic character is the key to its function in many applications, particularly in organocatalysis.

Caption: Dissociation of L-Proline hydrochloride in an aqueous medium.

Application-Specific Considerations: A Field Guide

The choice between L-Proline and L-Proline HCl is not arbitrary. It is a deliberate decision based on the specific requirements of the experimental protocol.

Organocatalysis: The Bifunctional Advantage of L-Proline

L-Proline has emerged as a powerful organocatalyst, particularly in asymmetric synthesis. [7][8][9]Its catalytic activity stems from its ability to act as both a Lewis base (through the amine) and a Brønsted acid (through the carboxylic acid). [7]This bifunctionality is most effective in the zwitterionic state.

-

Mechanism of Action: In a typical aldol reaction, the secondary amine of L-Proline reacts with a ketone to form an enamine intermediate. The carboxylic acid group then plays a crucial role in the transition state, often through hydrogen bonding, to control the stereochemistry of the reaction. [9] Expert Insight: Using L-Proline hydrochloride directly in these reactions would introduce excess acid, which can interfere with the delicate catalytic cycle and potentially lead to undesired side reactions or a decrease in enantioselectivity. Therefore, for most proline-catalyzed reactions, the free zwitterionic L-Proline is the catalyst of choice. [10][11]

Peptide Synthesis: Leveraging the Hydrochloride Salt

In solid-phase peptide synthesis (SPPS), amino acids are sequentially added to a growing peptide chain. For this process, the amine group of the incoming amino acid must be protected to prevent self-polymerization.

-

Protocol Advantage of L-Proline HCl: L-Proline hydrochloride is often used as a starting material for the synthesis of protected proline derivatives (e.g., Fmoc-Pro-OH). The protonated amine of the hydrochloride salt is a convenient starting point for the attachment of protecting groups. The high solubility of L-Proline HCl can also be advantageous in the coupling reactions. [3] Experimental Protocol: Preparation of a Standardized L-Proline HCl Solution for Analytical Use

This protocol outlines the preparation of a 100 mM L-Proline HCl solution, often used as an analytical standard in techniques like HPLC. [12]

-

Materials:

-

L-Proline hydrochloride (MW: 151.59 g/mol )

-

0.1 M Hydrochloric Acid (HCl)

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Deionized water

-

-

Procedure:

-

Accurately weigh 1.516 g of L-Proline hydrochloride using an analytical balance.

-

Transfer the weighed solid to a 100 mL volumetric flask.

-

Add approximately 80 mL of 0.1 M HCl to the flask.

-

Swirl the flask gently to dissolve the solid completely.

-

Once dissolved, bring the volume up to the 100 mL mark with 0.1 M HCl.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

This solution is a 100 mM L-Proline hydrochloride solution in 0.1 M HCl.

-

Trustworthiness Note: The use of 0.1 M HCl as the solvent ensures that the proline remains in its protonated state, preventing any equilibrium shifts that could affect analytical measurements.

Cell Culture and Biotechnology: The Osmoprotectant Role

L-Proline is used as a supplement in cell culture media, where it can act as an osmoprotectant, helping cells survive under osmotic stress. [13]

-

Why L-Proline is Preferred: In this context, maintaining a stable and physiological pH is critical for cell viability. The near-neutral pH of L-Proline solutions makes it the ideal choice. The introduction of the acidity from L-Proline HCl would be detrimental to the cells and the culture medium's buffering capacity.

Conclusion: An Informed Choice is a Validated Choice

The distinction between L-Proline and L-Proline hydrochloride is a clear illustration of how a small chemical modification can have a large impact on in situ behavior. The primary differentiating factor is the resulting pH of the solution.

-

Choose L-Proline (Zwitterionic) when a near-neutral pH is required, and the bifunctional (acid/base) catalytic nature of the molecule is to be exploited, as is common in organocatalysis.

-

Choose L-Proline Hydrochloride when an acidic environment is necessary or beneficial, or when its enhanced solubility and protonated amine are advantageous for subsequent chemical modifications, such as in peptide synthesis.

By understanding the fundamental chemical differences and their practical implications, researchers can make informed, deliberate choices that enhance the robustness and success of their experimental designs.

References

- 1. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 3. Buy L-Proline hydrochloride | 7776-34-3 [smolecule.com]

- 4. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. L-proline zwitterion | SGD [yeastgenome.org]

- 7. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-脯氨酸盐酸盐 溶液 100 mM amino acid in 0.1 M HCl, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. Proline - Wikipedia [en.wikipedia.org]

L-Proline Hydrochloride: A Technical Guide to its Application as a Chiral Building Block in Asymmetric Organocatalysis

Prepared by: Gemini, Senior Application Scientist

Abstract

L-Proline, often hailed as the "simplest enzyme," has revolutionized the field of asymmetric synthesis through its remarkable efficacy as an organocatalyst.[1][2] Its hydrochloride salt, L-Proline hydrochloride, offers distinct advantages in terms of solubility and handling, making it a cornerstone chiral building block for researchers, scientists, and drug development professionals.[1][3] This technical guide provides an in-depth exploration of L-Proline hydrochloride's role in synthesis, grounded in mechanistic principles and field-proven applications. We will dissect the causality behind its catalytic power, present detailed experimental protocols for key transformations, and illustrate its strategic importance in the synthesis of complex, enantiomerically pure molecules.

The Imperative of Chirality in Modern Synthesis

In the pharmaceutical industry, the stereochemical configuration of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities and safety profiles.[1] The ability to selectively synthesize a single desired stereoisomer is a paramount objective. Asymmetric organocatalysis has emerged as a powerful third pillar of synthesis, complementing traditional metal-based catalysts and biocatalysts.[4][5] This field leverages small, chiral organic molecules to induce stereoselectivity, and among these, L-Proline has proven to be exceptionally versatile and robust.[6][7][8]

L-Proline Hydrochloride: Properties of a Unique Catalyst

L-Proline is unique among the 20 proteinogenic amino acids due to its secondary amine integrated into a rigid pyrrolidine ring.[3][9] This conformational rigidity is fundamental to its ability to create a well-defined chiral environment during catalysis.[3] The hydrochloride salt is formed by the protonation of the secondary amine with hydrochloric acid, a simple and efficient process.[1][10]

The use of the hydrochloride salt offers several practical advantages:

-

Enhanced Solubility : L-Proline hydrochloride exhibits high solubility in water and other polar protic solvents, which can be advantageous for certain reaction conditions.[1][3]

-

Stability and Handling : The crystalline salt form is stable, non-hygroscopic, and easy to handle and store compared to the free amino acid.[3]

-

In Situ Activation : The hydrochloride form provides a proton source, which can be crucial in the catalytic cycle, particularly in the activation of electrophiles.

Table 1: Physicochemical Properties of L-Proline Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | [3][11] |

| Molecular Weight | 151.59 g/mol | [3][11] |

| Appearance | White crystalline powder | [3] |

| Configuration | (S) at the α-carbon | [3] |

| Solubility | High in water (~50 g/100 mL at 25°C) | [1] |

| IUPAC Name | (2S)-pyrrolidine-2-carboxylic acid;hydrochloride | [1][11] |

The Mechanistic Engine: Enamine and Iminium Catalysis

The catalytic prowess of L-Proline stems from its ability to form two key nucleophilic and electrophilic intermediates: enamines and iminium ions .[12][13] This dual reactivity allows it to catalyze a wide array of transformations. The secondary amine of proline reacts reversibly with a carbonyl compound (a ketone or aldehyde) to form an iminium ion. Subsequent deprotonation at the α-carbon generates a nucleophilic enamine intermediate.[6][14] This enamine, now activated, can attack an electrophile with high stereocontrol, dictated by the chiral scaffold of the proline catalyst.[6] The cycle is completed by hydrolysis, which releases the product and regenerates the catalyst.

The carboxylic acid moiety of proline is not a mere spectator; it plays a crucial role as a Brønsted acid/base co-catalyst, facilitating proton transfer steps and activating the electrophile via hydrogen bonding in the transition state.[14][15][16] This bifunctional nature is key to its high efficiency.[7][8][17]

Key Asymmetric Transformations

L-Proline hydrochloride is a catalyst of choice for a multitude of carbon-carbon bond-forming reactions, delivering products with high stereoselectivity.

The Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis, first reported as an intramolecular reaction (the Hajos–Parrish–Eder–Sauer–Wiechert reaction) and later extended to intermolecular variants.[2][12][18] It provides direct access to chiral β-hydroxy carbonyl compounds from unmodified ketones and aldehydes.[15][16]

Causality of Stereoselection: The high enantioselectivity is explained by a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model), where the enamine attacks the aldehyde.[6] The bulky substituent of the aldehyde preferentially occupies an equatorial position to minimize steric hindrance, and the proline's carboxylate group activates the aldehyde via a hydrogen bond, directing the attack to one specific face (the Re-face for L-proline) of the aldehyde.[14][18]

Sources

- 1. Proline hydrochloride, L- | 7776-34-3 | Benchchem [benchchem.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Buy L-Proline hydrochloride | 7776-34-3 [smolecule.com]

- 4. 20.210.105.67 [20.210.105.67]

- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 7. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. L-Proline | 147-85-3 [chemicalbook.com]

- 10. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]

- 11. Proline hydrochloride, L- | C5H10ClNO2 | CID 10285808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. studylib.net [studylib.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of L-Proline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Stability in Pharmaceutical Sciences

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. L-Proline hydrochloride, a vital amino acid derivative used in various therapeutic and biotechnological applications, is no exception. Understanding its behavior under thermal stress is not merely an academic exercise; it is a fundamental prerequisite for ensuring the safety, efficacy, and shelf-life of any formulation in which it is a constituent. This guide provides a comprehensive exploration of the thermal stability and degradation profile of L-Proline hydrochloride, offering field-proven insights and detailed experimental methodologies to support robust drug development programs.

Physicochemical Properties and Thermal Behavior: A Macro-level View

L-Proline hydrochloride exists as a white crystalline solid and is the hydrochloride salt of the proteinogenic amino acid, L-Proline. Its unique cyclic structure imparts a conformational rigidity that influences the structure of peptides and proteins. A foundational understanding of its thermal properties begins with its response to increasing temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that provide quantitative information about the physical and chemical changes that a material undergoes as a function of temperature.

While specific, publicly available TGA and DSC thermograms for L-Proline hydrochloride are limited, a holistic analysis of related compounds and general knowledge of amino acid hydrochlorides allows for an informed projection of its thermal profile. BenchChem suggests a decomposition onset for L-Proline hydrochloride at approximately 200°C, with less than 5% mass loss observed below 150°C when analyzed by TGA under a nitrogen atmosphere.[1] It is crucial to note that these values can be influenced by factors such as heating rate and the presence of moisture.[1] For L-Proline itself, TGA reveals a complex decomposition pattern, with one study noting a phase transition around 484 K (211 °C) that is not associated with mass loss, suggesting a crystal-to-crystal transition before decomposition.[2]

DSC analysis of L-Proline exhibits multiple thermal events, indicating a complex melting and decomposition behavior.[2] For L-Proline hydrochloride, the initial endothermic event would correspond to its melting point, followed by exothermic events associated with decomposition.

Table 1: Summary of Thermal Properties of L-Proline and its Hydrochloride

| Property | L-Proline | L-Proline Hydrochloride | Source |

| Decomposition Onset (TGA) | ~211 °C (phase transition) | ~200 °C | [1][2] |

| Mass Loss < 150°C (TGA) | Not specified | < 5% | [1] |

| Melting Point (DSC) | Multiple thermal events | Not explicitly found | [2] |

The Degradation Cascade: Unraveling the Chemical Pathways

The application of thermal stress to L-Proline hydrochloride initiates a cascade of chemical reactions, leading to the formation of various degradation products. A thorough understanding of these pathways is essential for identifying potential impurities and ensuring the safety of the final drug product.

Primary Degradation Pathways

Theoretical studies on the unimolecular decomposition of L-Proline suggest that decarboxylation and dehydration are the dominant initial degradation pathways.[3] The removal of the carboxyl group as carbon dioxide is a common degradation route for many amino acids. Concurrently, the loss of a water molecule can lead to the formation of cyclic structures.

Identification of Thermal Degradants

The primary thermal degradation of L-Proline is expected to yield products such as pyrrolidine through decarboxylation. Further fragmentation and rearrangement reactions can lead to a complex mixture of smaller molecules. While specific experimental data on the pyrolysis products of L-Proline hydrochloride is scarce, studies on L-Proline provide valuable insights. When heated, L-Proline is known to emit toxic vapors of nitrogen oxides.[4]

A logical workflow for the comprehensive identification of thermal degradation products is outlined below.

Caption: Workflow for the Identification of Thermal Degradation Products.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity of a stability study, robust and validated analytical methods are paramount. The following sections detail the essential experimental protocols for assessing the thermal stability of L-Proline hydrochloride.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of thermal decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of L-Proline hydrochloride into a clean TGA pan (platinum or alumina). To address potential discrepancies arising from moisture, pre-dry the sample at 60°C under vacuum for 12 hours.[1]

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is typically employed.

-

Temperature Range: 25 °C to 600 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of L-Proline hydrochloride.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of L-Proline hydrochloride into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature beyond the expected decomposition.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting or other phase transitions, while exothermic peaks indicate decomposition or crystallization.

Forced Thermal Degradation Protocol